2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Description
2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O4S and its molecular weight is 357.81. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, which are structurally similar to the compound , have shown promising results in antimicrobial and anti-HIV activities. Studies reveal these compounds exhibit significant in vitro activity against various microbial strains and HIV (Iqbal et al., 2006).
Antifungal and Antibacterial Properties
Compounds with benzenesulfonamide moieties, similar to the compound of interest, have been shown to possess significant antifungal and antibacterial properties. Their activity against various bacterial and fungal strains, including E. coli and S. aureus, has been documented (Hassan, 2013).
Pharmacological Studies
Benzenesulfonamide derivatives, structurally related to the compound , have demonstrated varied pharmacological activities. Some exhibit analgesic and anti-inflammatory properties, while others have shown potential as anticonvulsants and in increasing sleep time in mice (Aal et al., 2002).
Antileishmanial Study
Studies on N-aroyl benzenesulfonamides have shown significant differences in molecular conformations, which are relevant in the context of antileishmanial activities. These compounds, similar to the one , have been used in antileishmanial studies, indicating their potential in this field (Borges et al., 2014).
Cytotoxic and Carbonic Anhydrase Inhibitory Effects
Research has explored the cytotoxicity of compounds with benzenesulfonamide moieties, assessing their potential as anticancer agents. Their inhibitory effects on human carbonic anhydrase isoenzymes also have been studied, indicating a potential application in cancer treatment (Gul et al., 2016).
Herbicidal Activity
N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, structurally similar to the compound of interest, have displayed herbicidal activity, particularly against dicotyledonous weed species. These compounds interfere with the biosynthesis of branched-chain amino acids (Eussen et al., 1990).
properties
IUPAC Name |
2-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWFMVPKYEHIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide |
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